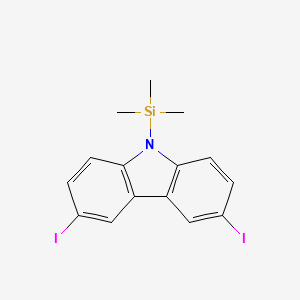![molecular formula C10H12N2O4 B14363357 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione CAS No. 93561-83-2](/img/structure/B14363357.png)
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione is a complex organic compound characterized by the presence of oxirane (epoxide) groups and a dihydropyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyridazine derivative with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired epoxide groups . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This reactivity can result in the modulation of biological pathways and the exertion of therapeutic effects .
類似化合物との比較
Similar Compounds
Bisphenol A diglycidyl ether: Similar in having epoxide groups but differs in the core structure.
Bisphenol F diglycidyl ether: Another compound with epoxide groups, used in similar applications but with a different backbone.
Uniqueness
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
93561-83-2 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
1,2-bis(oxiran-2-ylmethyl)pyridazine-3,6-dione |
InChI |
InChI=1S/C10H12N2O4/c13-9-1-2-10(14)12(4-8-6-16-8)11(9)3-7-5-15-7/h1-2,7-8H,3-6H2 |
InChIキー |
ZPGOZHNYHGNNNV-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CN2C(=O)C=CC(=O)N2CC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



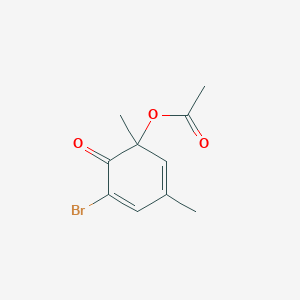
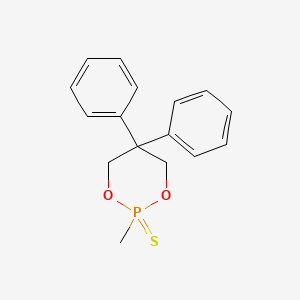
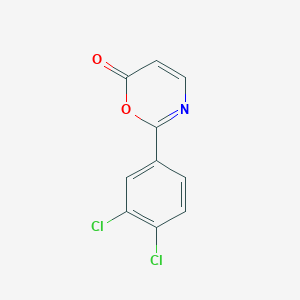
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
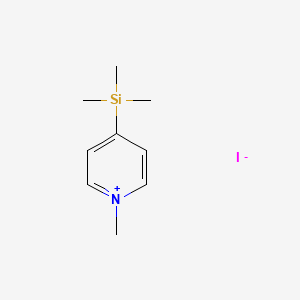
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
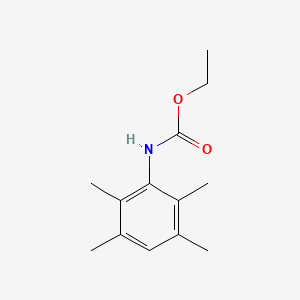
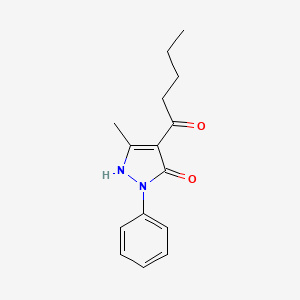
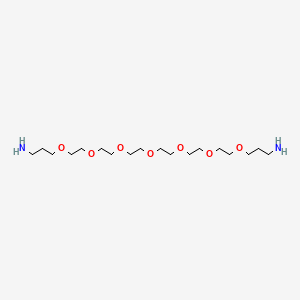
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)

